5-(Chloromethyl)-2,4-dimethyloxazole
Overview
Description
5-(Chloromethyl)-2,4-dimethyloxazole is a heterocyclic organic compound that features a five-membered oxazole ring with a chloromethyl group at the 5-position and two methyl groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,4-dimethyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethyl-3-oxobutanenitrile with formaldehyde and hydrochloric acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a strong acid catalyst and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,4-dimethyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce oxazole carboxylic acids or aldehydes.
Scientific Research Applications
5-(Chloromethyl)-2,4-dimethyloxazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,4-dimethyloxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring provides structural stability and can participate in hydrogen bonding or π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)isoxazole: Similar in structure but with an isoxazole ring instead of an oxazole ring.
2,4-Dimethyloxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Bromomethyl)-2,4-dimethyloxazole: Similar structure but with a bromomethyl group, which can lead to different reactivity due to the nature of the halogen.
Uniqueness
5-(Chloromethyl)-2,4-dimethyloxazole is unique due to the presence of both the chloromethyl group and the oxazole ring, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
5-(chloromethyl)-2,4-dimethyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBITJVPRLIJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468639 | |
Record name | 5-(Chloromethyl)-2,4-dimethyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885061-06-3 | |
Record name | 5-(Chloromethyl)-2,4-dimethyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-2,4-dimethyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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